- Applications of microwave accelerated organic chemistry, Research on Chemical Intermediates, 1994, 20(1), 61-77

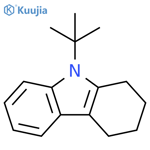

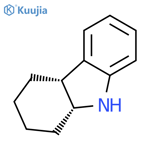

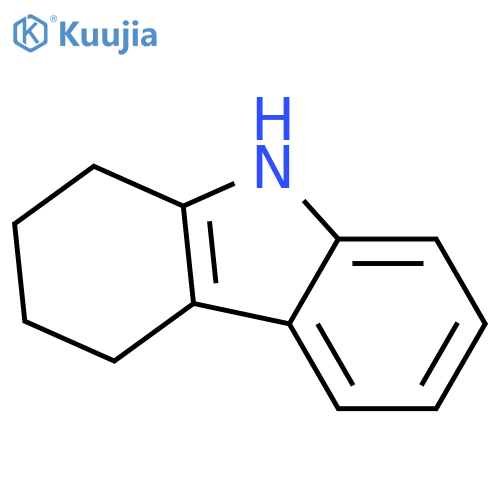

Cas no 942-01-8 (2,3,4,9-tetrahydro-1H-carbazole)

942-01-8 structure

Produktname:2,3,4,9-tetrahydro-1H-carbazole

2,3,4,9-tetrahydro-1H-carbazole Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2,3,4,9-Tetrahydro-1H-carbazole

- 1,2,3,4-Tetyahydrocarbazole

- 1,2,3,4-Tetrahydrocarbazole

- Carbazole,1,2,3,4-tetrahydro- (6CI,7CI,8CI)

- 1,2,3,4-Tetrahydro-9H-carbazole

- 1H-Indole, 2,3-(1,4-butanediyl)-

- 2,3-Tetramethylene-1H-indole

- 2,3-Tetramethyleneindole

- 5,6,7,8-Tetrahydro-9H-carbazole

- NSC 17329

- Tetrahydrocarbazole

- 5,6,7,8-Tetrahydrocarbazole

- 1H-Carbazole, 2,3,4,9-tetrahydro-

- Carbazole, 1,2,3,4-tetrahydro-

- CARBAZOLE, 5,6,7,8-TETRAHYDRO-

- 8ZLK0TSX93

- XKLNOVWDVMWTOB-UHFFFAOYSA-N

- 5,6,7,8,9-pentahydro-4aH-carbazole

- tetrahydocarbazole

- PubChem9948

- 1,2,3,4,-TETRAHYDROCARBAZOLE

- 2,3,4,9-Tetrahydro-1H-carbazole (ACI)

- Carbazole, 1,2,3,4-tetrahydro- (6CI, 7CI, 8CI)

- NCGC00186306-01

- DTXSID00240969

- BAA77586

- MFCD00004959

- SR-01000424125-1

- 1234-THC

- W-100206

- STK394140

- 2,3Tetramethyleneindole

- Q27271250

- ALBB-017903

- EU-0070508

- T1006

- UNII-8ZLK0TSX93

- EINECS 213-385-7

- EN300-82532

- F1918-0039

- NSC-17329

- 2,3,4,9-TETRAHYDRO-9H-CARBAZOLE

- DTXCID80163460

- 1.2.3.4-Tetrahydrocarbazole

- 1HCarbazole, 2,3,4,9tetrahydro (9CI)

- 2,3,4,9Tetrahydro1Hcarbazole

- 5-20-07-00468 (Beilstein Handbook Reference)

- NS00040254

- F0832-0099

- SY033427

- CARBAZOLE,1,2,3,4-TETRAHYDRO

- 5,7,8-Tetrahydrocarbazole

- NSC17329

- 5,6,7,8Tetrahydrocarbazole

- 1H-Carbazole,3,4,9-tetrahydro-

- AKOS000271191

- BRN 0133771

- SCHEMBL104598

- Carbazole, 5,6,7,8tetrahydro

- 1,2,3,4-Tetrahydrocarbazole, 99%

- AB-337/25021010

- CHEMBL1911317

- Carbazole,2,3,4-tetrahydro-

- 942-01-8

- 1H-Indole,3-(1,4-butanediyl)-

- 2,3,4,9-Tetrahydro-1H-carbazole #

- WLN: T B656 HM&&TJ

- Carbazole, 1,2,3,4tetrahydro

- 1,3,4-Tetrahydrocarbazole

- SR-01000424125

- CS-W004910

- Carbazole,6,7,8-tetrahydro-

- HMS1651H10

- Carbazole, 1,2,3,4tetrahydro (8CI)

- 2,3Tetramethylene1Hindole

- AC-11745

- 1HCarbazole, 2,3,4,9tetrahydro

- DB-057479

- 1HIndole, 2,3(1,4butanediyl)

- 2,3,4,9-tetrahydro-1H-carbazole

-

- MDL: MFCD00004959

- Inchi: 1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2

- InChI-Schlüssel: XKLNOVWDVMWTOB-UHFFFAOYSA-N

- Lächelt: C1C=C2NC3CCCCC=3C2=CC=1

- BRN: 0133771

Berechnete Eigenschaften

- Genaue Masse: 171.10500

- Monoisotopenmasse: 171.104799

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 0

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 0

- Komplexität: 190

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Topologische Polaroberfläche: 15.8

- Tautomerzahl: nichts

- XLogP3: 3.3

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 1.1459 (rough estimate)

- Schmelzpunkt: 117.0 to 121.0 deg-C

- Siedepunkt: 186°C/10mmHg(lit.)

- Flammpunkt: 325-330°C

- Brechungsindex: 1.6544 (estimate)

- Wasserteilungskoeffizient: Insoluble in water. Solubility in methanol (almost transparency).

- PSA: 15.79000

- LogP: 3.04670

- Dampfdruck: 0.0±0.7 mmHg at 25°C

- Löslichkeit: Nicht bestimmt

2,3,4,9-tetrahydro-1H-carbazole Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H303-H315-H319

- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:2

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S37/39

- RTECS:FE6300000

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R36/37/38

- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃

2,3,4,9-tetrahydro-1H-carbazole Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2,3,4,9-tetrahydro-1H-carbazole Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB133162-25 g |

1,2,3,4-Tetrahydrocarbazole, 99%; . |

942-01-8 | 99% | 25 g |

€101.70 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62360-100g |

2,3,4,9-Tetrahydro-1H-carbazole |

942-01-8 | 100g |

¥496.0 | 2021-09-07 | ||

| Enamine | EN300-82532-0.5g |

2,3,4,9-tetrahydro-1H-carbazole |

942-01-8 | 95.0% | 0.5g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-82532-50.0g |

2,3,4,9-tetrahydro-1H-carbazole |

942-01-8 | 95.0% | 50.0g |

$127.0 | 2025-03-21 | |

| Life Chemicals | F1918-0039-5μmol |

2,3,4,9-tetrahydro-1H-carbazole |

942-01-8 | 90%+ | 5μl |

$63.0 | 2023-07-07 | |

| Life Chemicals | F1918-0039-25mg |

2,3,4,9-tetrahydro-1H-carbazole |

942-01-8 | 90%+ | 25mg |

$109.0 | 2023-07-07 | |

| Life Chemicals | F1918-0039-40mg |

2,3,4,9-tetrahydro-1H-carbazole |

942-01-8 | 90%+ | 40mg |

$140.0 | 2023-07-07 | |

| OTAVAchemicals | 7010090010-100MG |

2,3,4,9-tetrahydro-1H-carbazole |

942-01-8 | 95% | 100MG |

$52 | 2023-06-25 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T12408-25G |

2,3,4,9-tetrahydro-1H-carbazole |

942-01-8 | 99% | 25G |

586.87 | 2021-05-17 | |

| Apollo Scientific | OR11239-100g |

1,2,3,4-Tetrahydrocarbazole |

942-01-8 | 98+% | 100g |

£48.00 | 2025-02-19 |

2,3,4,9-tetrahydro-1H-carbazole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Solvents: Acetic acid

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Triruthenium dodecacarbonyl Solvents: 1,4-Dioxane ; 22 h, 150 °C

Referenz

- Ruthenium-Catalyzed Synthesis of Indoles from Anilines and Epoxides, Chemistry - A European Journal, 2014, 20(7), 1818-1824

Synthetic Routes 3

Reaktionsbedingungen

1.1 140 h, 2.5 MPa

Referenz

- Microwave green organic chemistry: aiming for a desktop plant, Kemikaru Enjiniyaringu, 2019, 64(6), 395-402

Synthetic Routes 4

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid monohydrate , (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… Solvents: 1,4-Dioxane ; 30 h, 150 °C

Referenz

- Benign synthesis of indoles from anilines and epoxides: new application for ruthenium pincer catalysts, Chimia, 2014, 68(4), 231-234

Synthetic Routes 5

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ; 24 h, 800 psi, 120 °C

Referenz

- [(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketones, Tetrahedron Letters, 2011, 52(50), 6758-6762

Synthetic Routes 7

Reaktionsbedingungen

1.1 Catalysts: Propylphosphonic anhydride Solvents: Ethyl acetate ; 5 min, 100 °C

Referenz

- A microwave-assisted, propylphosphonic anhydride (T3P) mediated one-pot Fischer indole synthesis, Tetrahedron Letters, 2011, 52(34), 4417-4420

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide , Sulfuric acid magnesium salt (1:1) Catalysts: (SP-4-2)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Toluene ; 10 h, 100 °C

Referenz

- Well-defined NHC-Pd complex-mediated intermolecular direct annulations for synthesis of functionalized indoles (NHC = N-hetero-cyclic carbene), Applied Organometallic Chemistry, 2011, 25(7), 502-507

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Reaktionsbedingungen

1.1 Catalysts: Acetic acid , Trifluoroacetic acid Solvents: Ethanol ; 14 min, 50 °C

Referenz

- Improved synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiation, Organic Chemistry: An Indian Journal, 2008, 4(9-11), 478-481

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 18 h, rt

Referenz

- 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation-Fischer indole synthesis and skeletal rearrangement, Organic & Biomolecular Chemistry, 2006, 4(2), 302-313

Synthetic Routes 13

Reaktionsbedingungen

1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux

Referenz

- Application and comparison of the catalytic activity of Fe3O4 MNPs, kaolin and montmorillonite K10 for the synthesis of indole derivatives, Iranian Chemical Communication, 2019, 7(1), 93-101

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Methanol ; rt → reflux

1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux

1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux

Referenz

- Environmentally friendly method for preparing high-purity tetrahydrocarbazole, China, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- Modular Synthesis of Indoles from Imines and o-Dihaloarenes or o-Chlorosulfonates by a Pd-Catalyzed Cascade Process, Journal of the American Chemical Society, 2009, 131(11), 4031-4041

Synthetic Routes 16

Synthetic Routes 17

Reaktionsbedingungen

1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux

Referenz

- Application and comparison of the catalytic activity of Fe3O4 MNPs, Kaolin and Montmorillonite K10 for the synthesis of indole derivatives, Eurasian Chemical Communications, 2019, 1(1), 93-101

Synthetic Routes 18

Reaktionsbedingungen

1.1 120 °C

Referenz

- The First Method for Protection-Deprotection of the Indole 2,3-π Bond, Organic Letters, 2003, 5(11), 1999-2001

Synthetic Routes 19

Reaktionsbedingungen

1.1 Catalysts: Sulfuric acid, monopotassium salt, monohydrate (impregnated on silica) ; 0.83 h

Referenz

- KHSO4.H2O/SiO2-catalyzed, one-pot, solvent-free synthesis of pyrazolines, tetrahydrocarbazoles and indoles using microwave irradiation, Synthetic Communications, 2006, 36(18), 2727-2735

Synthetic Routes 20

Reaktionsbedingungen

1.1 Catalysts: Copper Solvents: Dimethylformamide ; 10 h, 120 °C

Referenz

- Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and Alcohols, Advanced Synthesis & Catalysis, 2014, 356(1), 189-198

2,3,4,9-tetrahydro-1H-carbazole Raw materials

- 1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-, (4aR,9aR)-rel-

- 1H-Carbazole, 9-(1,1-dimethylethyl)-2,3,4,9-tetrahydro-

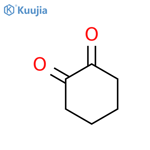

- cyclohexane-1,2-dione

- 2,3,4,4a,9,9a-Hexahydro-1H-carbazole

- 4-Methyl-1-(1,2,3,4-tetrahydro-4aH-carbazol-4a-yl)-1,2,4-triazolidine-3,5-dione

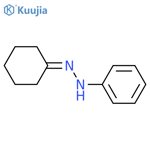

- Cyclohexanone phenylhydrazone

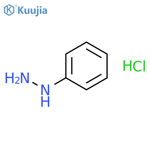

- Phenylhydrazine Hydrochloride (1:1)

2,3,4,9-tetrahydro-1H-carbazole Preparation Products

2,3,4,9-tetrahydro-1H-carbazole Verwandte Literatur

-

1. 436. Peroxides of tetrahydrocarbazole and related compounds. Part I. Tetrahydrocarbazolyl hydroperoxideR. J. S. Beer,L. McGrath,Alexander Robertson J. Chem. Soc. 1950 2118

-

Mylla Cristie da Silva Mendes,Bruno Rodrigues Fazolo,Jéssica Maria de Souza,Leonardo Gomes de Vasconcelos,Paulo Teixeira de Sousa Junior,Evandro Luiz Dall'Oglio,Marcos Ant?nio Soares,Olívia Moreira Sampaio,Lucas Campos Curcino Vieira Photochem. Photobiol. Sci. 2019 18 1350

-

Sarfaraz Ali Ghumro,Sana Saleem,Mariya al-Rashida,Nafees Iqbal,Rima D. Alharthy,Shakil Ahmed,Syed Tarique Moin,Abdul Hameed RSC Adv. 2017 7 34197

-

Imtiyaz Ahmad Wani,Aditya Bhattacharyya,Masthanvali Sayyad,Manas K. Ghorai Org. Biomol. Chem. 2018 16 2910

-

Dongamanti Ashok,Gugulothu Thara,Bhukya Kiran Kumar,Gundu Srinivas,Dharavath Ravinder,Thumma Vishnu,Madderla Sarasija,Bujji Sushmitha RSC Adv. 2023 13 25

942-01-8 (2,3,4,9-tetrahydro-1H-carbazole) Verwandte Produkte

- 6336-32-9(5,11-Dihydroindolo3,2-bcarbazole)

- 53716-49-7(Carprofen)

- 86-79-3(2-Hydroxycarbazole)

- 194-59-2(7H-Dibenzoc,gcarbazole)

- 52602-39-8(4-Hydroxy Carbazole)

- 692746-95-5(benzyl N-(4-chloro-2-nitrophenyl)carbamate)

- 2172557-26-3(2-Fluoro-4-(2-methyloxetan-2-yl)benzaldehyde)

- 37782-46-0((1-ethylpiperidin-2-yl)methylamine)

- 1260680-25-8(3-(6-methoxy-1,3-dioxaindan-5-yl)piperidine)

- 1153775-06-4(5-(3-Chloro-2-methyl-benzyl)-4-methyl-thiazol-2-ylamine)

Empfohlene Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:942-01-8)1,2,3,4-Tetrahydrocarbazole

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:942-01-8)2,3,4,9-tetrahydro-1H-carbazole

Reinheit:99%/99%

Menge:500g/1kg

Preis ($):219.0/436.0